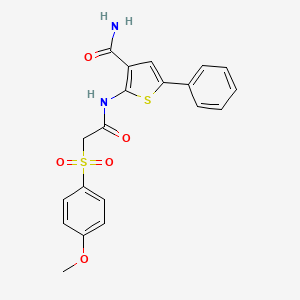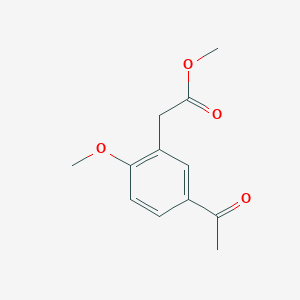![molecular formula C23H19N5O3S B2527394 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021260-66-1](/img/structure/B2527394.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide" is a complex molecule that appears to be related to a family of compounds with antipyrine-like structures and potential biological activities. The related compounds have been synthesized and studied for their structural characteristics and potential pharmacological properties.
Synthesis Analysis
The synthesis of related antipyrine derivatives has been reported, where compounds such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides were synthesized in good yields and characterized spectroscopically . Additionally, various N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives were prepared through intramolecular cyclization and subsequent reactions . These synthetic routes typically involve the reaction of precursor molecules in the presence of reagents like dimethylformamide/phosphoroxide chloride or through cyclization reactions with amines and other heterocyclic amines .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, demonstrating that they crystallize in the monoclinic P21/c space group . The crystal packing is stabilized by a combination of hydrogen bonds and π-interactions, which include C–H⋯π and lone pair⋯π contacts . Hirshfeld surface analysis and DFT calculations have been employed to understand the intermolecular interactions and the energetic contributions of these interactions to the stability of the molecular assemblies .
Chemical Reactions Analysis
The antipyrine derivatives undergo various chemical reactions to form a diverse array of heterocyclic compounds. For instance, reactions with arylidinecyanothioacetamides, α-haloketones, and different amines lead to the formation of pyridine-2(1H)-thiones, nicotinamide derivatives, thienopyridine derivatives, and pyridothienopyrimidine derivatives . These reactions are often facilitated by reflux conditions in suitable solvents like ethanol and piperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of hydrogen bond donors and acceptors, as well as π-systems, suggests that these molecules may have significant solubility in organic solvents and could participate in intermolecular interactions that are relevant in biological systems . The antianaphylactic activity of some related compounds indicates potential pharmacological applications . Moreover, the antimicrobial and antifungal activities of some synthesized compounds have been evaluated, suggesting their potential use as therapeutic agents .
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a compound involved in the synthesis of various heterocyclic derivatives, showcasing its utility in heterocyclic chemistry. For instance, its reactivity with different reagents leads to the formation of novel thienopyrazole derivatives through innovative synthesis methods. These derivatives have been explored for their potential applications in materials science and pharmaceutical chemistry due to their unique structural features and biological activities. The compound's versatility in undergoing reactions such as cyclization, condensation, and nucleophilic substitution makes it a valuable starting material for constructing complex heterocyclic systems with potential antimicrobial and anticancer properties (Ahmed et al., 2018).
Antimicrobial Activities
Research has demonstrated that derivatives synthesized from this compound possess significant antimicrobial properties. These compounds undergo various synthetic transformations to yield novel heterocycles that have been screened for their in vitro antimicrobial activities, revealing promising applications in the development of new antimicrobial agents. The structural diversity of these derivatives allows for the exploration of structure-activity relationships, contributing to the design of more effective and selective antimicrobial compounds (Bondock et al., 2008).
Anticancer and Anti-Inflammatory Properties
The compound also serves as a precursor in the synthesis of derivatives with anticancer and anti-inflammatory activities. Through strategic synthetic modifications, researchers have developed derivatives that exhibit inhibitory effects against cancer cell lines and inflammatory processes. These findings highlight the potential of this compound derivatives in medicinal chemistry for the discovery of new therapeutic agents. The exploration of these derivatives in various biological assays contributes to the understanding of their mechanism of action and enhances the development of targeted therapies (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
It was found that the compound was docked with ampicillin-ctx-m-15 . This suggests that the compound may have potential antimicrobial properties, but further studies are needed to confirm this.
Mode of Action
The mode of action of this compound involves interactions with its target. The compound showed good binding interaction with the targeted amino acids, with a binding score of -5.26 kcal/mol . This suggests that the compound may inhibit the function of its target, potentially leading to antimicrobial effects.
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-13-9-10-18-24-21-16(22(30)27(18)12-13)11-17(32-21)20(29)25-19-14(2)26(3)28(23(19)31)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVYMYJEURWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)



![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)
![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)


![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)
![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)